Functional Potency in U2OS Wnt Reporter Assay vs. WAY-316606
In a standardized U2OS osteosarcoma cell-based Wnt-3/frizzled luciferase reporter assay, sFRP-1 Inhibitor (CAS 915754-88-0) activates canonical Wnt signaling with an EC50 of 1.27 µM . By comparison, the widely used analog WAY-316606 exhibits an EC50 of 0.65 µM under identical assay conditions [1]. While WAY-316606 is approximately 2-fold more potent in this specific reporter context, the target compound provides a more moderate activation window that may be preferred in assays where supersaturating Wnt signaling induces non-physiological transcriptional effects.
| Evidence Dimension | EC50 for Wnt/β-catenin activation |
|---|---|
| Target Compound Data | 1.27 µM |
| Comparator Or Baseline | WAY-316606: 0.65 µM |
| Quantified Difference | WAY-316606 is 1.95-fold more potent (lower EC50) |
| Conditions | U2OS bone cell line; Ad5-Wnt3 + Ad5-sFRP-1 + TCF-luciferase reporter assay |
Why This Matters
Understanding the difference in functional potency is critical for selecting the appropriate compound concentration to achieve desired Wnt pathway activation without cytotoxicity or off-target effects.
- [1] Bodine PV, Stauffer B, Ponce-de-Leon H, et al. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation. Bone. 2009;44(6):1063-1068. View Source
